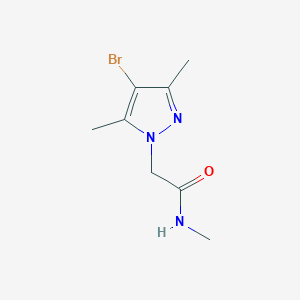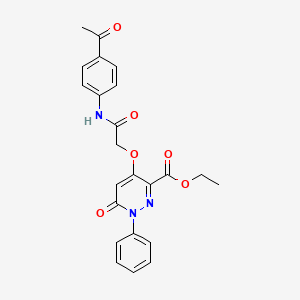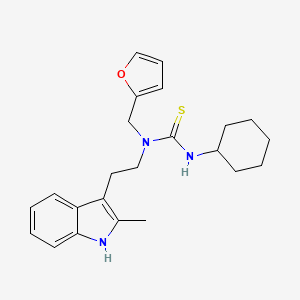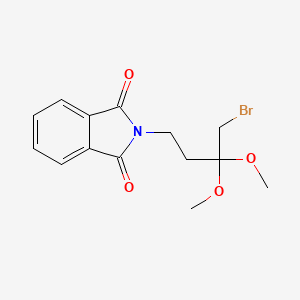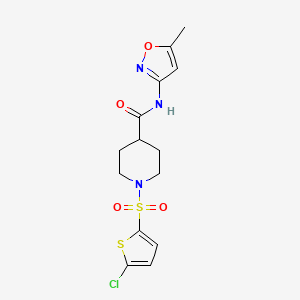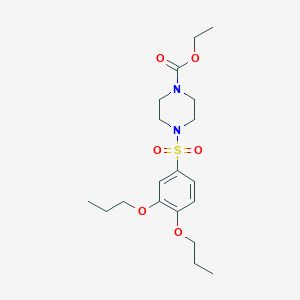
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate, also known as DPP, is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been shown to modulate pain sensation by activating or inhibiting ion channels such as TRPV1 and TRPA1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is its unique chemical structure, which allows it to target multiple pathways involved in various diseases. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is its poor solubility in aqueous solutions, which can hinder its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate research. One possible direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and bioavailability of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate in vivo to determine its potential as a therapeutic agent. Furthermore, future research can focus on identifying the exact mechanisms of action of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate and its potential as a combination therapy with other drugs. Finally, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate can be studied for its potential in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate or Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate exhibits anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. It has several advantages such as its unique chemical structure and low toxicity, but it also has limitations such as its poor solubility in aqueous solutions. Future research can focus on optimizing the synthesis method, studying the pharmacokinetics and bioavailability, identifying the exact mechanisms of action, and exploring its potential in other diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with piperazine-1-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate as a white solid with a melting point of 130-132°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Propiedades
IUPAC Name |
ethyl 4-(3,4-dipropoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6S/c1-4-13-26-17-8-7-16(15-18(17)27-14-5-2)28(23,24)21-11-9-20(10-12-21)19(22)25-6-3/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUHMWZLFNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
